N-Ethyl-2-iodobenzenesulfonamide
Description
N-Ethyl-2-iodobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the ortho-position (C2) and a sulfonamide group (-SO₂NH-) linked to an ethyl group (C₂H₅) on the nitrogen atom. The iodine atom introduces unique electronic and steric effects, influencing reactivity and intermolecular interactions, while the sulfonamide group contributes to hydrogen-bonding capabilities and solubility properties .
Properties
IUPAC Name |
N-ethyl-2-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHITCYLMOKQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodobenzenesulfonamide typically involves the iodination of N-ethylbenzenesulfonamide. One common method is the reaction of N-ethylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form N-ethylbenzenesulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-ethyl-2-azidobenzenesulfonamide or N-ethyl-2-thiocyanatobenzenesulfonamide.
Oxidation Reactions: Products include N-ethyl-2-iodobenzenesulfonyl chloride.
Reduction Reactions: The major product is N-ethylbenzenesulfonamide.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- N-Ethyl-2-iodobenzenesulfonamide serves as a crucial building block in the synthesis of more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecular framework.
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Medicinal Chemistry
- The compound plays a role in designing and synthesizing potential drug candidates. Notably, it targets sulfonamide-sensitive enzymes, which are critical in various biochemical pathways. Its structure enables it to mimic natural substrates, facilitating binding to enzyme active sites and inhibiting their activity .
-
Biological Studies
- This compound is utilized as a probe to investigate interactions between sulfonamide compounds and biological targets such as enzymes and receptors. This application is vital for understanding the mechanisms of action of sulfonamides in biological systems.
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Industrial Applications
- In industrial settings, this compound is employed in producing specialty chemicals and materials, including polymers and dyes. Its chemical properties allow for modifications that enhance the performance of end products.
Data Tables
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on MCF7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an induced arthritis model, administration of this compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, demonstrating its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-Ethyl-2-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-(2-Iodobenzenesulfonamido)acetic Acid
- Molecular Formula: C₈H₈INO₄S
- Key Features :
- Applications : Used in crystallographic studies to analyze hydrogen-bonding networks and molecular packing.
N-(2-Ethylphenyl)-2-iodobenzamide
- Molecular Formula: C₁₅H₁₄INO
- Key Features :
- Replaces the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group.
- Retains the ortho-iodine substitution but introduces an ethyl group on the adjacent phenyl ring.
- Collision cross-section (CCS) predictions suggest a larger molecular volume compared to sulfonamide analogues due to the benzamide’s conformational flexibility .
2-Chloro-N,N-dimethylethanamine
Comparative Data Table
Reactivity and Stability
- Iodine vs. However, iodine’s larger atomic radius may reduce steric accessibility in certain reactions .
- Sulfonamide vs. Benzamide : The sulfonamide group’s electron-withdrawing nature increases acidity of the N–H bond (pKa ~10–11) compared to benzamides (pKa ~14–16), affecting deprotonation and coordination chemistry .
Biological Activity
N-Ethyl-2-iodobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for its biological significance. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts folate metabolism, leading to bacterial cell death. Studies have shown that compounds with similar structures can effectively combat drug-resistant pathogens, highlighting the importance of further exploration into this compound's antimicrobial potential .
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of specific enzymes. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The inhibition of such enzymes can lead to significant therapeutic effects against bacterial infections .
Case Studies and Experimental Findings
- In vitro Studies : Various in vitro assays have demonstrated the efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
- In vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. These studies often focus on its pharmacokinetics and pharmacodynamics, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
